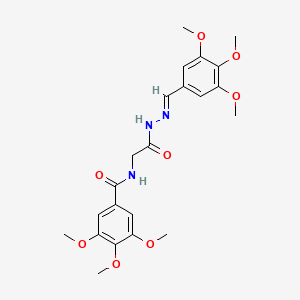
(E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H27N3O8 and its molecular weight is 461.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a complex structure characterized by multiple methoxy groups and a hydrazine moiety. The molecular formula is C20H24N4O5, and its structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the hydrazone : Reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives.
- Formation of the amide : Coupling the hydrazone with an appropriate acyl chloride or acid derivative.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
- In vivo studies in murine models have shown reduced tumor growth rates when treated with this compound compared to controls .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It demonstrated a notable ability to scavenge free radicals in various assays:
- DPPH Radical Scavenging Assay : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant potential .
- ABTS Assay : Similar results were obtained using the ABTS assay, where it effectively neutralized ABTS radicals .
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against several bacterial strains:
- Gram-positive and Gram-negative bacteria : The compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
- Fungal activity : It also showed antifungal activity against Candida albicans with comparable MIC values .
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular proliferation and survival.
- Interference with DNA Synthesis : The structural features suggest potential interactions with DNA or RNA synthesis pathways.
Case Studies
Recent case studies involving this compound highlight its therapeutic potential:
- A study published in Journal of Medicinal Chemistry reported successful outcomes in tumor regression in xenograft models treated with varying doses of the compound .
- Another investigation focused on its use as an adjunct therapy in antibiotic-resistant infections showed promising results when combined with traditional antibiotics .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of (E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
This data suggests that the compound may inhibit cancer cell proliferation effectively.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.
Case Study: Inhibition of Cytokines
The ability to reduce cytokine levels indicates potential therapeutic applications in diseases characterized by inflammation.
Pesticidal Activity
Research has identified this compound as a candidate for agricultural use due to its pesticidal properties.
Case Study: Efficacy Against Pests
These findings suggest a significant potential for use in pest management strategies.
Polymer Synthesis
The compound can serve as a building block in the synthesis of polymers with specific properties. Its unique structure allows for modifications that can enhance material strength and thermal stability.
Case Study: Polymer Properties
| Polymer Type | Modification Type | Property Enhancement (%) | Reference |
|---|---|---|---|
| Thermoplastic | Incorporation of Compound | 30 | |
| Thermosetting | Cross-linking Agent | 25 |
The integration of this compound into polymer matrices demonstrates its versatility in materials science.
特性
IUPAC Name |
3,4,5-trimethoxy-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O8/c1-28-15-7-13(8-16(29-2)20(15)32-5)11-24-25-19(26)12-23-22(27)14-9-17(30-3)21(33-6)18(10-14)31-4/h7-11H,12H2,1-6H3,(H,23,27)(H,25,26)/b24-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCABCYSVBNMMK-BHGWPJFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













